molecular formula C17H18N2O4 B3833152 N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]

N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]

Cat. No. B3833152
M. Wt: 314.34 g/mol
InChI Key: TURSPQMTDSEWAR-CDJQDVQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-1,2-propanediylbis[3-(2-furyl)acrylamide]” is a chemical compound with the molecular formula C17H18N2O4 . It has an average mass of 314.336 Da and a monoisotopic mass of 314.126648 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts, has been described . Piperidinium acetate was used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-1,2-propanediylbis[3-(2-furyl)acrylamide]” such as melting point, boiling point, density, and toxicity are not specified in the available literature .

Safety and Hazards

The safety and hazards associated with “N,N’-1,2-propanediylbis[3-(2-furyl)acrylamide]” are not specified in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-13(19-17(21)9-7-15-5-3-11-23-15)12-18-16(20)8-6-14-4-2-10-22-14/h2-11,13H,12H2,1H3,(H,18,20)(H,19,21)/b8-6+,9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURSPQMTDSEWAR-CDJQDVQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CO1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CO1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,2'E)-N,N'-propane-1,2-diylbis[3-(furan-2-yl)prop-2-enamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]
Reactant of Route 2
Reactant of Route 2
N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]
Reactant of Route 3
Reactant of Route 3
N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]
Reactant of Route 4
Reactant of Route 4
N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]
Reactant of Route 5
Reactant of Route 5
N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]
Reactant of Route 6
Reactant of Route 6
N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.